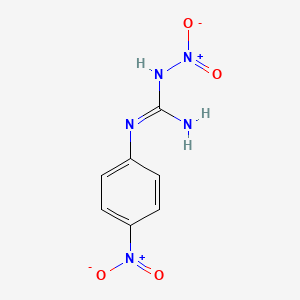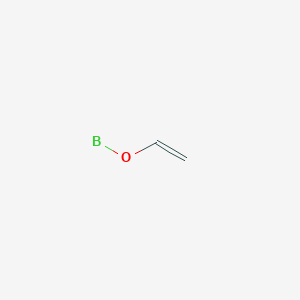![molecular formula C14H24O B14288596 7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol CAS No. 114109-55-6](/img/structure/B14288596.png)
7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-10-(propan-2-yl)spiro[45]dec-7-en-1-ol is a complex organic compound characterized by a spirocyclic structure This compound features a unique arrangement where a spiro center connects two rings, one of which is a decane ring with a double bond and a hydroxyl group The presence of a methyl group and an isopropyl group further adds to its structural complexity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, such as a substituted cyclohexanone, followed by functional group modifications. Key steps may include:
Cyclization: Formation of the spirocyclic core through intramolecular cyclization reactions.
Functional Group Introduction: Introduction of the hydroxyl group via oxidation or hydrolysis reactions.
Alkylation: Introduction of the methyl and isopropyl groups through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.
化学反応の分析
Types of Reactions
7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated spirocyclic compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride).
Substitution: Using reagents like SOCl₂ (Thionyl chloride) for halogenation or TsCl (Tosyl chloride) for tosylation.
Major Products
Oxidation: Formation of 7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-one.
Reduction: Formation of 7-Methyl-10-(propan-2-yl)spiro[4.5]decane-1-ol.
Substitution: Formation of 7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-chloride or similar derivatives.
科学的研究の応用
Chemistry
In organic chemistry, 7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its structural features could be exploited to design molecules with specific biological targets.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with unique properties. Its spirocyclic structure can impart rigidity and stability to the resulting materials.
作用機序
The mechanism of action of 7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
Spiro[4.5]dec-7-ene derivatives: Compounds with similar spirocyclic structures but different substituents.
Cyclohexanol derivatives: Compounds with a cyclohexane ring and a hydroxyl group.
Terpenoids: Naturally occurring compounds with similar structural motifs.
Uniqueness
7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol is unique due to its specific combination of a spirocyclic structure, a hydroxyl group, and alkyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
114109-55-6 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC名 |
7-methyl-10-propan-2-ylspiro[4.5]dec-7-en-4-ol |
InChI |
InChI=1S/C14H24O/c1-10(2)12-7-6-11(3)9-14(12)8-4-5-13(14)15/h6,10,12-13,15H,4-5,7-9H2,1-3H3 |
InChIキー |
MGRPQWNUYOTRNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(C2(C1)CCCC2O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14288515.png)
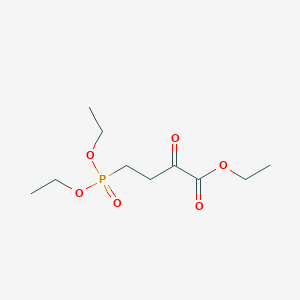
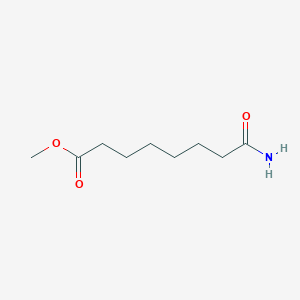
![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)

![N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine](/img/structure/B14288550.png)
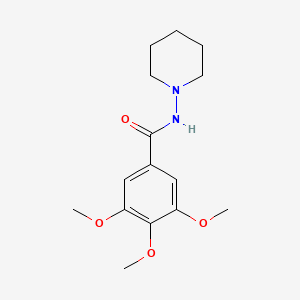
![2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14288569.png)
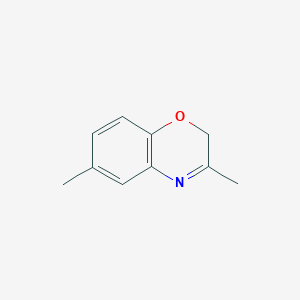
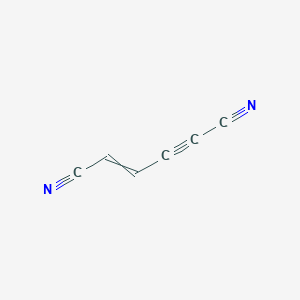

![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
